Ethyl 2-hexylcycloprop-2-enecarboxylate

Description

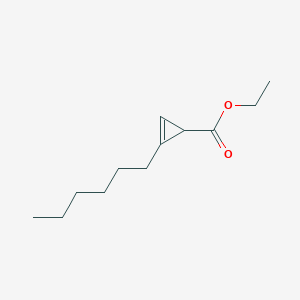

Ethyl 2-hexylcycloprop-2-enecarboxylate (CAS: 131295-27-7) is a cyclopropene derivative with the molecular formula C₁₂H₂₀O₂ and an average molecular mass of 196.290 g/mol . Its structure features a strained cyclopropene ring substituted with a hexyl group at position 2 and an ethyl ester moiety at position 1. The compound’s monoisotropic mass is 196.146330, and it is registered under ChemSpider ID 9194974 .

Properties

CAS No. |

131295-27-7 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl 2-hexylcycloprop-2-ene-1-carboxylate |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h9,11H,3-8H2,1-2H3 |

InChI Key |

INFUVDNGPQPBES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cyclopropenation

Rhodium-Catalyzed Cyclopropenation

The most widely reported method involves the reaction of 1-hexyne with ethyl diazoacetate catalyzed by dirhodium(II) complexes. Key steps include:

- Reagents : 1-Hexyne, ethyl diazoacetate, Rh₂(OAc)₄ (rhodium(II) acetate).

- Conditions : Dichloromethane solvent, room temperature, slow addition of diazoacetate via syringe pump.

- Mechanism : The rhodium catalyst facilitates a [2+1] cycloaddition, forming the cyclopropene ring via carbene transfer.

- Yield : 71–73% (reported in multiple studies).

- Example :

Ethyl diazoacetate (10 mmol) in CH₂Cl₂ is added to a mixture of Rh₂(OAc)₄ (0.24 mmol) and 1-hexyne (30 mmol). After stirring for 1 hour, the product is purified via silica gel chromatography.

Data Table 1: Rh-Catalyzed Conditions

| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | 1-Hexyne | CH₂Cl₂ | 25 | 71 | |

| Rh₂(S-PTTL)₃TPA | 1-Hexyne | Hexanes | -60 | 64 |

Silver/Copper Foil-Mediated Cyclopropenation

A solvent-free mechanochemical approach using heterogeneous metal catalysts has emerged as a sustainable alternative:

- Reagents : 1-Hexyne, ethyl diazoacetate, silver or copper foil.

- Conditions : Ball milling, ambient temperature, aerobic conditions.

- Advantages : Eliminates volatile solvents, reduces reaction time.

- Yield : 68–75%.

- Example :

1-Hexyne (2 mmol), ethyl diazoacetate (2 mmol), and Ag foil (10 mg) are placed in a ball-milling jar. Milling at 30 Hz for 2 hours affords the product after column chromatography.

Data Table 2: Mechanochemical Conditions

| Catalyst | Substrate | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ag foil | 1-Hexyne | None | 2 | 75 | |

| Cu foil | 1-Hexyne | None | 3 | 68 |

Dianion-Mediated Alkylation and Rearrangement

Dianion Functionalization of Cyclopropene Carboxylates

Ethyl 2-hexylcycloprop-2-enecarboxylate can be derived from cyclopropene carboxylate precursors via dianion intermediates:

- Reagents : Ethyl cycloprop-2-ene carboxylate, alkyllithium reagents (e.g., MeLi), hexyl iodide.

- Conditions : THF solvent, -78°C to room temperature.

- Mechanism : Deprotonation forms a dianion, which reacts with electrophiles (e.g., alkyl halides).

- Yield : 52–67% for C-alkylation.

- Example :

Ethyl cycloprop-2-ene carboxylate (0.5 mmol) is treated with MeLi (1.0 mmol) in THF at -78°C. Hexyl iodide (0.55 mmol) is added, and the mixture is stirred for 3 hours before acidic workup.

Enzymatic Synthesis

Biocatalytic Cyclopropanation

Engineered enzymes (e.g., cytochrome P450 variants) enable stereoselective cyclopropenation:

Resolution of Racemic Mixtures

Critical Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Rh-Catalyzed | High yield, well-established | Requires toxic diazo compounds | Industrial |

| Mechanochemical | Solvent-free, rapid | Lower yields for internal alkynes | Lab-scale |

| Dianion Alkylation | Functional group tolerance | Multi-step, harsh conditions | Lab-scale |

| Enzymatic | Stereoselectivity, green chemistry | Limited substrate scope | Emerging |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexylcycloprop-2-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hexylcycloprop-2-enecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexylcycloprop-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropene ring structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

- Molecular Formula : C₇H₁₀O₂ (vs. C₁₂H₂₀O₂ for the hexyl derivative).

- Average Mass : 126.14 g/mol (vs. 196.29 g/mol), reflecting the shorter alkyl chain .

- Physical State : The methyl derivative is described as a clear liquid , while the physical state of the hexyl analog is unspecified but likely less volatile due to its higher molecular weight .

Data Table: Comparative Analysis

Discussion of Substituent Effects

The alkyl chain length (hexyl vs. methyl) profoundly influences these compounds’ properties:

- Steric Effects : The hexyl chain may reduce reactivity in sterically sensitive reactions but could stabilize the cyclopropene ring against decomposition.

- Synthetic Utility : The methyl derivative’s compact structure favors rapid reaction kinetics, whereas the hexyl analog’s bulk might be advantageous in designing polymers or surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.